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Fuculose 1-phosphate - 16562-58-6

Fuculose 1-phosphate

Catalog Number: EVT-1192863
CAS Number: 16562-58-6
Molecular Formula: C6H13O8P
Molecular Weight: 244.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-fucopyranose 1-phosphate is a deoxyaldohexose phosphate. It has a role as a human metabolite. It derives from a L-fucopyranose.
Fucose 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Fucose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, fucose 1-phosphate is primarily located in the cytoplasm. Fucose 1-phosphate participates in a number of enzymatic reactions. In particular, Fucose 1-phosphate can be converted into GDP-L-fucose; which is mediated by the enzyme fucose-1-phosphate guanylyltransferase. In addition, Fucose 1-phosphate can be biosynthesized from L-fucose through the action of the enzyme L-fucose kinase. In humans, fucose 1-phosphate is involved in the fructose and mannose degradation pathway and the fructose intolerance, hereditary pathway. Fucose 1-phosphate is also involved in the metabolic disorder called the fructosuria pathway.
Source and Classification

Fuculose 1-phosphate is primarily derived from L-fucose through enzymatic reactions involving specific kinases and aldolases. It is classified under the category of sugar phosphates, which are crucial intermediates in carbohydrate metabolism. The compound is involved in several metabolic pathways, including those related to the biosynthesis of polysaccharides and glycoproteins.

Synthesis Analysis

The synthesis of Fuculose 1-phosphate can be achieved through various enzymatic methods. One notable approach involves a two-step enzymatic process:

  1. Isomerization and Phosphorylation: L-fucose is first converted to L-fuculose by the action of an enzyme known as L-fucose isomerase. This reaction typically occurs in the presence of adenosine triphosphate (ATP), which serves as a phosphate donor. The reaction conditions are optimized to maintain a neutral pH (around 7.5) to ensure enzyme activity .
  2. Dephosphorylation: Following the phosphorylation step, the phosphate group can be hydrolyzed using acid phosphatase or other phosphatase enzymes, yielding L-fuculose from Fuculose 1-phosphate .

In addition, alternative synthetic routes have been reported, such as using dihydroxyacetone phosphate and lactaldehyde in an aldol addition reaction catalyzed by specific aldolases, which can lead to the formation of Fuculose 1-phosphate with varying yields depending on the conditions and substrates used .

Molecular Structure Analysis

Fuculose 1-phosphate has a molecular formula of C₆H₁₃O₇P. Its structure includes a fucopyranose ring with a phosphate group attached at the first carbon position. The stereochemistry around the anomeric carbon (C1) is critical for its biological function and interactions with enzymes.

Structural Features

  • Ring Structure: Fuculose exists primarily in its pyranose form.
  • Phosphate Group: The presence of the phosphate group significantly alters its reactivity and solubility compared to its non-phosphorylated form.
  • Stereochemistry: The configuration at each carbon atom influences its interaction with enzymes involved in metabolic pathways.
Chemical Reactions Analysis

Fuculose 1-phosphate participates in several key chemical reactions:

  1. Isomerization: It can be converted to L-fucose via an isomerization reaction catalyzed by L-fucose isomerase, which rearranges the structure without changing the molecular formula.
  2. Dephosphorylation: The removal of the phosphate group can occur through hydrolysis facilitated by acid phosphatases or other phosphatases, resulting in L-fuculose.
  3. Aldol Addition: In synthetic applications, Fuculose 1-phosphate can also undergo aldol reactions to form various sugar derivatives, expanding its utility in carbohydrate synthesis .
Mechanism of Action

The mechanism of action for Fuculose 1-phosphate primarily revolves around its role as a substrate in enzymatic reactions:

  • Phosphorylation: The phosphorylation process involves ATP providing a phosphate group, which activates L-fucose for subsequent enzymatic transformations.
  • Enzymatic Catalysis: Enzymes such as L-fucose isomerase and acid phosphatase facilitate the conversion between Fuculose 1-phosphate and its non-phosphorylated forms through specific binding interactions that stabilize transition states during catalysis.

This mechanism highlights the importance of enzyme specificity and reaction conditions that favor high yields and product purity.

Physical and Chemical Properties Analysis

Fuculose 1-phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar nature, attributed to both hydroxyl groups and the phosphate moiety.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of the phosphate group makes it reactive towards nucleophiles, allowing it to participate in further biochemical transformations.

Relevant Data

  • Molecular Weight: Approximately 220.14 g/mol
  • pKa Values: The pKa values associated with the phosphate group influence its ionization state at physiological pH.
Applications

Fuculose 1-phosphate has several scientific applications:

  • Biochemical Research: It serves as an important intermediate for studying fucose metabolism and related pathways.
  • Synthetic Chemistry: Used in synthesizing rare sugars and analogs through various enzymatic pathways, contributing to advancements in carbohydrate chemistry .
  • Pharmaceutical Development: Investigated for potential roles in drug formulation where glycosylation plays a crucial role in drug efficacy and stability.
Structural Characterization of Fuculose 1-Phosphate Aldolases (Fuculose 1-phosphate aldolase)

Tertiary and Quaternary Architecture of Class II Aldolases

Fuculose 1-phosphate aldolases (Fuculose 1-phosphate aldolase) belong to the class II metal-dependent aldolase family and exhibit conserved structural features across bacterial species. These enzymes catalyze the reversible cleavage of L-fuculose 1-phosphate into dihydroxyacetone phosphate and L-lactaldehyde, a critical step in fucose metabolism.

Homotetrameric Assembly in Escherichia coli and Klebsiella pneumoniae

The quaternary structure of Fuculose 1-phosphate aldolase is characterized by a homotetrameric arrangement in both Escherichia coli and Klebsiella pneumoniae. In Klebsiella pneumoniae, analytical ultracentrifugation confirms the tetrameric state in solution, with a total molecular mass of approximately 225 kDa (four subunits of ~56 kDa each). The enzyme crystallizes in the P422 space group, with one monomer per asymmetric unit. The tetramer exhibits dihedral (D2) symmetry, forming a doughnut-shaped structure approximately 150 × 100 × 40 Å in size [1] [2]. Similarly, Escherichia coli Fuculose 1-phosphate aldolase adopts a homotetrameric configuration stabilized by extensive subunit interfaces involving helix-helix packing and β-sheet interactions. This oligomeric state is essential for catalytic activity, as monomeric subunits lack structural stability and substrate-binding capability [7] [9].

Table 1: Quaternary Structure Characteristics of Fuculose 1-phosphate aldolase

OrganismSpace GroupSubunits per Asymmetric UnitSymmetryMolecular Mass (kDa)
Klebsiella pneumoniaeP4221D2 (dihedral)225 (tetramer)
Escherichia coliP2₁2₁21222220 (tetramer)
Thermus thermophilusP6₅2Dimer-of-dimers215 (tetramer)

Crystallographic Space Groups and Asymmetric Unit Configurations

Crystallographic analyses reveal diverse space group preferences among Fuculose 1-phosphate aldolases. Klebsiella pneumoniae Fuculose 1-phosphate aldolase crystallizes in the tetragonal P422 space group, with the tetramer generated via crystallographic symmetry operations. The asymmetric unit contains a single monomer, and the biological tetramer assembles along the crystallographic 4-fold axis. In contrast, Thermus thermophilus Fuculose 1-phosphate aldolase crystallizes in two distinct forms: a hexagonal P6₅ space group (microbatch method) and an orthorhombic P2₁2₁2 space group (vapor-diffusion method). The hexagonal form contains two monomers per asymmetric unit, which dimerize and further assemble into a tetramer via non-crystallographic symmetry. These structural variations highlight the flexibility in crystal packing while preserving the conserved tetrameric biological unit [5] [9].

Active Site Topology and Metal Coordination

Zinc-Binding Motifs in Escherichia coli Fuculose 1-phosphate aldolase

The active site of Escherichia coli Fuculose 1-phosphate aldolase features a canonical Zn²⁺ coordination sphere essential for catalysis. The metal ion is tetrahedrally coordinated by three histidine residues (His92, His94, His155) and the carboxylate group of Glu73. This coordination geometry polarizes the substrate's carbonyl group, facilitating nucleophilic attack. Glu73 serves a dual role: in the substrate-free state, it coordinates the metal, but upon substrate binding, it undergoes a conformational shift to act as the catalytic acid/base. The Zn²⁺ ion stabilizes the enolate intermediate formed during substrate cleavage and lowers the pKa of the C3 proton of dihydroxyacetone phosphate during the condensation reaction [7] [9].

Table 2: Metal Cofactors and Active Site Residues in Fuculose 1-phosphate aldolase

OrganismMetal CofactorLigand ResiduesCatalytic ResiduesSubstrate Preference
Escherichia coliZn²⁺His92, His94, His155, Glu73Glu73, Tyr113, Tyr209Strict for L-fuculose 1-phosphate
Klebsiella pneumoniaeMg²⁺Water-mediated networkGlu73 homolog, Tyr residuesL-fuculose 1-phosphate > Fructose-1,6-bisphosphate
Thermus thermophilusZn²⁺Conserved His triadConserved GluL-fuculose 1-phosphate

Magnesium and Sulfate Ion Cofactors in Klebsiella pneumoniae Fuculose 1-phosphate aldolase

Unlike Escherichia coli, Klebsiella pneumoniae Fuculose 1-phosphate aldolase utilizes Mg²⁺ as its primary catalytic metal ion. Crystallographic studies at 1.85 Å resolution reveal an octahedral Mg²⁺ coordination sphere involving water molecules and protein ligands. A sulfate ion (SO₄²⁻) occupies the phosphate-binding site in substrate-free structures, mimicking the natural substrate's phosphate group. This sulfate ion forms hydrogen bonds with the backbone amides of a conserved glycine-rich loop and the side chains of serine and threonine residues. The Mg²⁺ ion stabilizes the negative charge developing on the substrate's carbonyl oxygen during enolate formation, while the sulfate-binding site positions the phosphate moiety of L-fuculose 1-phosphate [1] [2].

Role of Tyrosine and Glutamate Residues in Substrate Steering

Conserved tyrosine residues (Tyr113, Tyr209 in Escherichia coli) play critical roles in substrate binding and transition-state stabilization. Tyr113 donates a hydrogen bond to the C4 hydroxyl group of L-fuculose 1-phosphate, positioning the substrate for cleavage. Tyr209 stabilizes the enolate intermediate through electrostatic interactions with the developing negative charge on the carbonyl oxygen. The catalytic glutamate (Glu73 in Escherichia coli) undergoes a pKa shift upon substrate binding, transforming from a metal ligand to a proton shuttle. It first deprotonates the O4 hydroxyl group in the forward reaction (cleavage), generating an alkoxide that attacks C4, leading to C–C bond scission. In the reverse reaction, it protonates the dihydroxyacetone enolate after aldol addition to L-lactaldehyde [1] [7] [9].

Conformational Dynamics During Catalysis

Mobile Loop Motions and Intersubunit Interactions

Substrate binding induces significant conformational changes in Fuculose 1-phosphate aldolase, primarily involving a mobile loop (residues 70–80 in Escherichia coli). In the apo state, this loop adopts an "open" conformation with Glu73 coordinating the metal ion. Upon substrate binding, the loop shifts into a "closed" state, burying the substrate in the active site and displacing Glu73 from the metal coordination sphere. This movement repositions Glu73 near the substrate's O4 atom, enabling its catalytic function. Intersubunit interactions further regulate this motion: helix swapping between monomers occurs, where the C-terminal helix of one monomer extends across the active site cleft of the neighboring monomer. This quaternary arrangement creates an allosteric network that synchronizes catalytic states across the tetramer [1] [6] [10].

Energy State Oscillations in Mutant Enzymes

Site-directed mutagenesis of key catalytic residues alters the energy landscape of Fuculose 1-phosphate aldolase. The Glu73→Asp mutant in Escherichia coli exhibits reduced catalytic efficiency (10⁴-fold lower kcat) due to impaired proton transfer. Crystal structures reveal this mutant adopts a "strained" conformation where the aspartate side chain cannot fully dissociate from the metal ion, hindering substrate access. Similarly, Tyr209→Phe mutants show elevated energy barriers for enolate stabilization, evidenced by increased activation energy (ΔG‡) measured via temperature-dependent kinetics. Analytical ultracentrifugation of loop deletion mutants demonstrates disrupted tetramer stability, with dissociation constants (Kd) for tetramer formation increasing from nM to μM range. These perturbations highlight how mutations trap the enzyme in high-energy conformational states, impeding the synchronized motions required for efficient catalysis [1] [7].

Table 3: Conformational Dynamics and Mutational Effects in Fuculose 1-phosphate aldolase

Mutation/RegionStructural ConsequenceCatalytic EffectEnergetic Perturbation
Glu73→Asp (Escherichia coli)Incomplete displacement from Zn²⁺; impaired substrate positioning10⁴-fold ↓ kcat; disrupted proton shuttleIncreased ΔG‡ for enolate formation (8.5 kcal/mol → 14.2 kcal/mol)
Tyr209→Phe (Escherichia coli)Loss of electrostatic stabilization at enolate intermediate300-fold ↓ kcat; compromised transition state stabilizationHigher activation energy for C–C bond cleavage
Mobile loop deletion (Klebsiella pneumoniae)Disordered active site; disrupted tetramer interfaceLoss of activity; impaired substrate bindingTetramer dissociation (Kd from nM to μM)
C-terminal helix swap (Thermus thermophilus)Altered intersubunit contacts; asymmetric active sitesReduced cooperativity; altered substrate affinityFree energy coupling between subunits weakened

Properties

CAS Number

16562-58-6

Product Name

Fuculose 1-phosphate

IUPAC Name

[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H13O8P

Molecular Weight

244.14 g/mol

InChI

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1

InChI Key

PTVXQARCLQPGIR-DHVFOXMCSA-N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Synonyms

fuculose 1-phosphate

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O

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